3-Noradamantanecarboxylic acid

Description

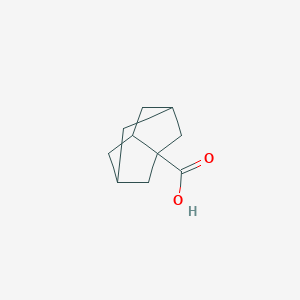

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tricyclo[3.3.1.03,7]nonane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9(12)10-4-6-1-7(5-10)3-8(10)2-6/h6-8H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUUYFUQAGICCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC3(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101212617 | |

| Record name | Hexahydro-2,5-methanopentalene-3a(1H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16200-53-6 | |

| Record name | Hexahydro-2,5-methanopentalene-3a(1H)-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16200-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-2,5-methanopentalene-3a(1H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Noradamantanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Noradamantanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Noradamantanecarboxylic acid, a tricyclic saturated carboxylic acid, presents a unique structural scaffold that has garnered interest within the scientific community. Its rigid, cage-like structure, derived from the noradamantane framework, imparts distinct physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound (CAS No: 16200-53-6) is a white crystalline solid with a molecular formula of C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[1] It is characterized by its insolubility in water and solubility in organic solvents such as methanol.[2] Key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Melting Point | 104-108 °C | [2] |

| Boiling Point (estimated) | 234.44 °C | [2] |

| pKa (predicted) | 4.78 | [2] |

| Appearance | White crystalline powder | [2] |

| Solubility | Insoluble in water, soluble in methanol | [2] |

Synthesis of Adamantane Carboxylic Acid Derivatives: Experimental Protocols

General Protocol for Koch-Haaf Carboxylation of Adamantane

This procedure describes the synthesis of 1-adamantanecarboxylic acid from adamantane.[3]

Materials:

-

Adamantane

-

96% Sulfuric acid

-

Carbon tetrachloride

-

98% Formic acid

-

t-Butyl alcohol

-

15N Ammonium hydroxide

-

Chloroform

-

Anhydrous sodium sulfate

-

Methanol

Procedure:

-

A 1-liter three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet tube is charged with 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g of adamantane.[3]

-

The mixture is cooled to 17–19°C in an ice bath, and 1 ml of 98% formic acid is added.[3]

-

A solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid is added dropwise over 1–2 hours, maintaining the temperature at 17–25°C.[3]

-

The reaction mixture is stirred for an additional 30 minutes and then poured onto 700 g of crushed ice.[3]

-

The layers are separated, and the aqueous acid layer is extracted with three 100-ml portions of carbon tetrachloride.[3]

-

The combined organic layers are shaken with 110 ml of 15N ammonium hydroxide, and the resulting crystalline ammonium 1-adamantanecarboxylate is collected by filtration.[3]

-

The salt is washed with cold acetone and then suspended in 250 ml of water.[3]

-

The suspension is acidified with 25 ml of 12N hydrochloric acid and extracted with 100 ml of chloroform.[3]

-

The chloroform layer is dried over anhydrous sodium sulfate and evaporated to yield crude 1-adamantanecarboxylic acid.[3]

-

The crude product can be recrystallized from a mixture of methanol and water.[3]

Logical Relationship of Synthesis Steps

Spectroscopic Analysis

Detailed spectroscopic data for this compound is limited. However, the general spectral characteristics of carboxylic acids can be applied for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a carboxylic acid is characterized by a highly deshielded signal for the acidic proton of the carboxyl group, typically appearing in the range of 10-13 ppm.[4] This signal is often broad. Protons on carbons adjacent to the carboxyl group will appear in the range of 2.0-2.5 ppm. The complex, rigid structure of the noradamantane cage would result in a series of overlapping multiplets for the aliphatic protons.

¹³C NMR: The most characteristic signal in the ¹³C NMR spectrum of a carboxylic acid is the carbonyl carbon, which resonates in the downfield region of 170-185 ppm.[5] The carbons of the noradamantane skeleton would appear in the upfield region, with their specific chemical shifts influenced by their proximity to the carboxylic acid group and their position within the cage structure.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is distinguished by two prominent absorption bands:

-

A very broad O-H stretching band in the region of 2500-3300 cm⁻¹. This broadening is a result of hydrogen bonding.

-

A strong C=O stretching band between 1700 and 1725 cm⁻¹.[4]

Mass Spectrometry

The mass spectrum of a carboxylic acid typically shows a molecular ion peak (M⁺). Common fragmentation patterns include the loss of the hydroxyl group (M-17) and the loss of the carboxyl group (M-45).[6] For this compound, fragmentation of the noradamantane cage would also be expected, leading to a complex fragmentation pattern.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functional group.

Esterification

Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This reaction, known as the Fischer esterification, is a reversible process.[7] The general workflow is depicted below.

Amide Formation

Amides can be synthesized from carboxylic acids through various methods. A common approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine.[8] Direct condensation with an amine is also possible but often requires high temperatures or the use of coupling agents.[8]

Decarboxylation

Decarboxylation, the removal of the carboxyl group as carbon dioxide, typically requires harsh conditions for simple carboxylic acids. However, the presence of certain functional groups on the α-carbon can facilitate this reaction.[4] The stability of the noradamantane carbocation that would be formed upon decarboxylation could influence the feasibility of this reaction.

Biological Activity

While extensive biological data for this compound is not available, it has been identified as an anti-virulence compound. Specifically, it targets the phosphotyrosine-binding pocket of YopH, an essential virulence factor of Yersinia pestis, the causative agent of plague.[1] This finding suggests its potential as a lead compound for the development of novel antibacterial agents.

Derivatives of adamantane carboxylic acids have shown a broad range of biological activities, including antiviral and antibacterial properties.[9][10] This highlights the potential of the adamantane scaffold in drug discovery.

Conclusion

This compound is a fascinating molecule with a unique three-dimensional structure. While detailed experimental data for this specific compound is somewhat limited in the public domain, its structural similarity to other adamantane derivatives and the general principles of carboxylic acid chemistry provide a solid foundation for its further investigation and application. The information presented in this guide serves as a valuable resource for researchers and scientists interested in exploring the potential of this compound in the development of new therapeutics and advanced materials. Further research is warranted to fully elucidate its chemical and biological properties.

References

- 1. VFDB - anti-virulence compound this compound [mgc.ac.cn]

- 2. Decarboxylation [organic-chemistry.org]

- 3. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Page loading... [wap.guidechem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biologically active polycycloalkanes. 1. Antiviral adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 3-Noradamantanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for producing 3-noradamantanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis predominantly proceeds through a key ring contraction of an adamantane framework to a noradamantane intermediate, which is subsequently oxidized. This document outlines two prominent methods for this transformation, providing detailed experimental protocols, quantitative data, and process visualizations.

Introduction to Synthetic Strategies

The synthesis of this compound is not a trivial process due to the strained cage structure of the noradamantane core. Direct carboxylation of noradamantane is challenging. Therefore, the most effective strategies involve the rearrangement of more readily available adamantane derivatives. The general approach involves the generation of a carbocation or an equivalent reactive species at the C-2 position of an adamantane derivative, which then triggers a 1,2-alkyl shift, leading to the contracted noradamantane skeleton. The resulting 3-formylnoradamantane is then oxidized to the target carboxylic acid.

This guide will focus on two effective methods for the crucial ring-contraction step:

-

Triflic Acid-Promoted Decarboxylation and Rearrangement: This pathway utilizes a triflic acid-promoted cascade reaction of an N-methylated adamantane carbamate. The reaction involves decarboxylation followed by an intramolecular nucleophilic 1,2-alkyl shift to yield a ring-contracted iminium triflate, which upon hydrolysis gives 3-formylnoradamantane.[1]

-

Burgess Reagent-Mediated Pinacol-Type Rearrangement: This method employs the Burgess reagent to facilitate a ring contraction of 2-amino-adamantan-1-ols. This pinacol-type rearrangement directly yields 3-formylnoradamantane.

Synthesis Pathway 1: Triflic Acid-Promoted Ring Contraction

This pathway begins with the synthesis of a key N-methylated adamantane carbamate precursor from adamantanone. This precursor then undergoes the triflic acid-promoted ring contraction to yield 3-formylnoradamantane, which is subsequently oxidized.

Experimental Protocols

Step 1: Synthesis of N-Methyl-2,2-dimethyl-4H-oxazolo[4,5-b]adamantan-3(2H)-one

A detailed experimental procedure for the synthesis of the N-methylated adamantane carbamate precursor is provided in the supporting information of the work by Hrdina et al.[1]

Step 2: Triflic Acid-Promoted Ring Contraction to 3-Formylnoradamantane

The N-methylated carbamate is subjected to a triflic acid-promoted cascade reaction. This involves decarboxylation and a subsequent intramolecular 1,2-alkyl shift to form a ring-contracted iminium triflate. Hydrolysis of this intermediate yields 3-formylnoradamantane.[1]

Step 3: Oxidation of 3-Formylnoradamantane to this compound

The final step is the oxidation of the aldehyde to the carboxylic acid. Standard oxidation procedures, such as the Jones oxidation or Pinnick oxidation, can be employed for this transformation.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | Adamantanone | N-Methyl-2,2-dimethyl-4H-oxazolo[4,5-b]adamantan-3(2H)-one | Multi-step synthesis via the corresponding carbamate and nitrene insertion. | Not explicitly stated for the full sequence in the provided text. | [1] |

| 2 | N-Methyl-2,2-dimethyl-4H-oxazolo[4,5-b]adamantan-3(2H)-one | 3-Formylnoradamantane | Triflic acid, followed by hydrolysis. | Moderate to good yields are generally reported for this type of transformation. | [1] |

| 3 | 3-Formylnoradamantane | This compound | Oxidizing agent (e.g., Jones reagent, NaClO2/NaH2PO4). | Typically high yields for aldehyde to carboxylic acid oxidations. | General organic chemistry principles. |

Signaling Pathway Diagram

Caption: Triflic acid-promoted synthesis of this compound.

Synthesis Pathway 2: Burgess Reagent-Mediated Ring Contraction

This alternative pathway utilizes a pinacol-type rearrangement of a 2-amino-adamantan-1-ol, mediated by the Burgess reagent, to achieve the ring contraction.

Experimental Protocols

Step 1: Synthesis of 2-Amino-adamantan-1-ol

2-Amino-adamantan-1-ol can be synthesized from adamantanone through various methods, including the formation of an oxime followed by reduction, or through the opening of an epoxide.

Step 2: Burgess Reagent-Mediated Ring Contraction to 3-Formylnoradamantane

The ring contraction of 2-amino-adamantan-1-ol to 3-formylnoradamantane is achieved using the Burgess reagent. This reaction proceeds via a pinacol-type rearrangement.

Step 3: Oxidation of 3-Formylnoradamantane to this compound

Similar to the first pathway, the resulting 3-formylnoradamantane is oxidized to the final product, this compound.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | Adamantanone | 2-Amino-adamantan-1-ol | Multi-step synthesis. | Not explicitly stated in the provided text. | General organic chemistry principles. |

| 2 | 2-Amino-adamantan-1-ol | 3-Formylnoradamantane | Burgess reagent. | Good yields are generally reported for this transformation. | |

| 3 | 3-Formylnoradamantane | This compound | Oxidizing agent (e.g., Jones reagent, NaClO2/NaH2PO4). | Typically high yields. | General organic chemistry principles. |

Signaling Pathway Diagram

Caption: Burgess reagent-mediated synthesis of this compound.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the strategic ring contraction of an adamantane precursor. Both the triflic acid-promoted decarboxylation/rearrangement and the Burgess reagent-mediated pinacol-type rearrangement offer viable routes to the key intermediate, 3-formylnoradamantane. The choice of pathway may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. Subsequent oxidation of the aldehyde provides the target this compound, a valuable compound for further derivatization in drug discovery and materials science applications. This guide provides the fundamental knowledge and procedural outlines for researchers to undertake the synthesis of this important molecule.

References

3-Noradamantanecarboxylic Acid (CAS 16200-53-6): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Noradamantanecarboxylic acid (CAS 16200-53-6), a rigid, tricyclic carboxylic acid. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines reported physical and chemical properties with theoretical spectroscopic expectations and general synthetic approaches based on related adamantane derivatives.

Core Compound Data

This compound, also known as 3-carboxynoradamantane, is a notable starting material in specialized organic synthesis, particularly for the generation of strained "anti-Bredt" olefins. Its rigid noradamantane core offers a unique scaffold for the design of novel molecules in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16200-53-6 | Multiple Supplier Catalogs |

| Molecular Formula | C₁₀H₁₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 166.22 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline powder/chunks | --INVALID-LINK-- |

| Melting Point | 104-108 °C | --INVALID-LINK-- |

| Boiling Point | 234.44 °C (estimated) | --INVALID-LINK-- |

| Flash Point | 133.1 °C | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK-- |

Spectroscopic Data (Theoretical)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | 10-13 ppm (broad singlet) |

| Noradamantane Protons | 1.5-2.5 ppm (complex multiplets) | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | 170-185 ppm |

| Noradamantane Carbons | 30-50 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) |

| C=O Stretch (Carbonyl) | 1700-1725 cm⁻¹ (strong, sharp) | |

| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in the surveyed literature. However, a plausible synthetic approach can be conceptualized based on established methods for the synthesis of other adamantane carboxylic acids, such as the Koch-Haaf carboxylation. The following is a generalized, theoretical protocol.

Hypothetical Synthesis of this compound via a Noradamantane Precursor

This theoretical protocol outlines a potential pathway and should be adapted and optimized based on laboratory findings.

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Methodology (Hypothetical):

-

Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, a suitable noradamantane precursor (e.g., 3-bromonoradamantane) is dissolved in a non-reactive solvent.

-

Carboxylation:

-

Koch-Haaf Approach: The precursor solution is added to a mixture of a strong acid (e.g., sulfuric acid) and formic acid at a controlled temperature. The reaction proceeds via a carbocation intermediate which is then carboxylated.

-

Organometallic Approach: Alternatively, an organometallic reagent could be formed from the precursor (e.g., via lithiation), followed by quenching with solid carbon dioxide (dry ice).

-

-

Workup: The reaction mixture is carefully quenched with ice water.

-

Extraction: The aqueous mixture is extracted multiple times with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point is also determined.

Applications in Drug Development and Organic Synthesis

The rigid, lipophilic nature of the adamantane and noradamantane cage has made it a valuable scaffold in medicinal chemistry. Adamantane derivatives have been incorporated into drugs to improve their pharmacokinetic properties, such as increasing metabolic stability and enhancing membrane permeability. While specific biological activities for this compound are not well-documented, adamantane-based carboxylic acids, in general, have been investigated for a range of therapeutic applications, including antimicrobial and antiviral activities.

The primary documented application of this compound is as a precursor for the synthesis of "anti-Bredt" olefins. These are highly strained molecules with a double bond at a bridgehead carbon, which violates Bredt's rule. The generation of such reactive intermediates opens up possibilities for novel chemical transformations.

An In-depth Technical Guide to 3-Noradamantanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Noradamantanecarboxylic acid, also known by its IUPAC name tricyclo[3.3.1.0³'⁷]nonane-3-carboxylic acid, is a bridged carbocyclic compound with a rigid cage-like structure. This unique three-dimensional arrangement imparts distinct physicochemical properties, making it a molecule of interest in medicinal chemistry and materials science. Its compact and lipophilic noradamantane core can be strategically functionalized, offering a versatile scaffold for the design of novel therapeutic agents and specialized polymers. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed synthesis protocol for this compound, aimed at researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a tricyclic alkane framework with a carboxylic acid group attached to one of the bridgehead carbons.

Molecular Formula: C₁₀H₁₄O₂[1]

Molecular Weight: 166.22 g/mol [1]

CAS Number: 16200-53-6[1]

IUPAC Name: tricyclo[3.3.1.0³'⁷]nonane-3-carboxylic acid[1]

Synonyms: 3-Carboxynoradamantane, Hexahydro-2,5-methanopentalene-3a(1H)-carboxylic acid[1]

Physicochemical Properties

The rigid, non-planar structure of this compound influences its physical and chemical properties. The available quantitative data is summarized in the table below.

| Property | Value | Source |

| Melting Point | 104-108 °C | Vendor Data |

| Boiling Point | 234.44 °C (estimated) | Vendor Data |

| pKa | 4.78 ± 0.20 (predicted) | Vendor Data |

| Water Solubility | Insoluble | Vendor Data |

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the general principles of spectroscopy for carboxylic acids and related adamantane structures, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aliphatic region (typically 1.0-3.0 ppm) corresponding to the protons of the noradamantane cage. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to deshielding and hydrogen bonding.[2] The exact chemical shifts and coupling constants would be dependent on the solvent used for analysis.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid group is anticipated to resonate in the downfield region, typically between 170 and 185 ppm.[2] The carbons of the noradamantane framework would appear in the upfield region, with bridgehead carbons showing distinct chemical shifts from the methylene bridge carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid functional group. A very broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids.[3] A strong and sharp C=O stretching absorption is expected between 1710 and 1760 cm⁻¹.[3] Additionally, C-O stretching and O-H bending vibrations would also be present.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of this compound would likely show the molecular ion peak (M⁺) at m/z 166. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[4] The fragmentation of the noradamantane cage would also contribute to the overall mass spectrum.

Experimental Protocols

Synthesis of this compound

A potential synthesis route for this compound starts from 1-tricyclo[3.3.1.0³'⁷]non-3-ylethanone. The protocol described below is based on a patent literature procedure and may require optimization.

Reaction Scheme:

References

Unveiling the Origins of 3-Noradamantanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and historical synthesis of 3-Noradamantanecarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. While its complex, caged structure presents unique synthetic challenges, its derivatives have found applications in various fields. This document provides a comprehensive overview of the early pioneering work that led to the isolation and characterization of this compound, complete with detailed experimental protocols and quantitative data from seminal publications.

Discovery and First Synthesis

The first documented synthesis of a derivative of this compound, specifically methyl trans- and cis-9-hydroxynoradamantane-3-carboxylates, was reported in 1973 by Ian Fleming and Steven W. Hanson. Their work, focused on the reactions of nitroso-lactams, unexpectedly yielded these noradamantane structures through a diazoalkane ester insertion reaction. While not the synthesis of the parent carboxylic acid, this publication marks a significant early milestone in the chemistry of functionalized noradamantanes.

The primary synthesis of this compound itself is attributed to H. Stetter, P. Tacke, and J. Gärtner in their 1964 paper titled "Über Verbindungen mit Urotropin-Struktur, XVII. Monofunktionelle Noradamantan-Derivate" (Chemische Berichte, 1964 , 97(12), 3480–3486). This foundational work laid the groundwork for the preparation of a variety of monofunctionalized noradamantane derivatives.

Synthetic Pathways and Experimental Protocols

The early synthetic strategies for accessing the noradamantane core often involved rearrangement or degradation of the more readily available adamantane skeleton. The work by Fleming and Hanson provides a detailed example of such a transformation.

Synthesis of Methyl cis- and trans-9-Hydroxynoradamantane-3-carboxylates (Fleming and Hanson, 1973)

This synthesis begins with the treatment of nitroso-lactams with sodium methoxide. The major products were bicyclo[3.3.1]nonane derivatives, but the minor products, the methyl 9-hydroxynoradamantane-3-carboxylates, are of key interest here.

Experimental Workflow:

Caption: Synthesis of methyl 9-hydroxynoradamantane-3-carboxylates.

Detailed Protocol:

The specific nitroso-lactam precursor, cis-9-hydroxy-4-nitroso-4-azahomoadamantan-5-one, was treated with sodium methoxide. The reaction mixture yielded a combination of products, from which the noradamantane derivatives were isolated.

Quantitative Data:

The following table summarizes the yields obtained for the noradamantane products in this synthesis.

| Product | Yield |

| Methyl cis-9-hydroxynoradamantane-3-carboxylate | 7% |

| Methyl trans-9-hydroxynoradamantane-3-carboxylate | Minor product |

It is important to note that the primary focus of this 1973 study was not the optimization of the noradamantane synthesis, hence the low yields.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 16200-53-6 |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 138-142 °C |

Logical Relationship of Noradamantane Synthesis

The synthesis of noradamantane derivatives is intrinsically linked to the chemistry of adamantane and its homologues. The general strategy often involves a ring contraction or a fragmentation-recombination approach, highlighting the complex structural relationship between these caged hydrocarbons.

Caption: Relationship between adamantane and noradamantane synthesis.

Conclusion

The discovery and synthesis of this compound and its derivatives represent a fascinating chapter in the exploration of polycyclic hydrocarbons. The early work by Stetter, Tacke, Gärtner, and later by Fleming and Hanson, provided the initial glimpses into the challenging yet rewarding chemistry of the noradamantane scaffold. While the initial reported yields were low, these pioneering studies paved the way for the development of more efficient synthetic routes and the subsequent exploration of these unique molecules in drug discovery and materials science. Further research into the historical literature is ongoing to provide an even more detailed account of the very first synthesis of the parent carboxylic acid.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Noradamantanecarboxylic Acid

This technical guide provides a comprehensive literature review of this compound, a rigid, tricyclic carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide combines confirmed physical properties with plausible synthetic methodologies, predicted spectroscopic data, and a review of the biological context of related noradamantane and adamantane derivatives.

Chemical and Physical Properties

This compound, with the CAS number 16200-53-6, is a saturated cage-like carboxylic acid. Its rigid noradamantane core imparts unique stereochemical properties and a high degree of lipophilicity, making it and its derivatives of interest in medicinal chemistry and materials science.

| Property | Value | Reference |

| CAS Number | 16200-53-6 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| Melting Point | 104-108 °C | [2] |

| Synonyms | Tricyclo[3.3.1.0³,⁷]nonane-3-carboxylic acid, 3-Carboxynoradamantane | [2][3] |

Synthesis of this compound

Plausible Synthetic Pathway:

A common strategy to access the noradamantane core is through a pinacol-type rearrangement of a 2-amino-adamantan-1-ol derivative. The resulting noradamantane carbaldehyde can then be oxidized to the target carboxylic acid.

Caption: Plausible synthetic pathway to this compound.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of Noradamantane-3-carbaldehyde. This step would likely follow a procedure similar to those described for the ring contraction of adamantane derivatives.[4] Starting from a pre-functionalized 2-amino-adamantan-1-ol, treatment with a reagent like the Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate) would induce a pinacol-type rearrangement to yield the noradamantyl carbaldehyde. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. Purification would be achieved through column chromatography.

-

Step 2: Oxidation to this compound. The aldehyde from the previous step would be dissolved in acetone. Jones reagent, prepared by dissolving chromium trioxide in concentrated sulfuric acid and water, would then be added dropwise to the cooled solution. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the excess oxidant is quenched with isopropanol, and the mixture is worked up by extraction with an organic solvent. The crude product can be purified by recrystallization. This oxidation method is a standard procedure for converting aldehydes to carboxylic acids.[5]

Spectroscopic Data (Predicted)

No experimental spectra for this compound were found in the literature. The following data is predicted based on the known spectral properties of carboxylic acids and related adamantane structures.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show a broad singlet for the carboxylic acid proton at a downfield chemical shift (typically >10 ppm). The protons on the noradamantane cage would appear as a series of complex multiplets in the upfield region (likely between 1.5 and 3.0 ppm).

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum would be characterized by a peak for the carbonyl carbon in the range of 175-185 ppm. The carbons of the noradamantane skeleton would appear in the aliphatic region (approximately 25-55 ppm).

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 175 - 185 |

| Bridgehead (CH) | 40 - 55 |

| Methylene (CH₂) | 25 - 45 |

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum is expected to show two characteristic absorptions for the carboxylic acid group:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[6]

-

A strong C=O stretching band around 1700-1725 cm⁻¹.[6]

Biological Activity and Potential Applications

There is no specific biological activity data available for this compound in the reviewed literature. However, the adamantane and noradamantane scaffolds are well-established pharmacophores in medicinal chemistry.

Derivatives of adamantane, such as amantadine and rimantadine, have been used as antiviral drugs. The lipophilic nature of the adamantane cage is thought to facilitate interaction with biological membranes and viral ion channels.[7][8] Noradamantane derivatives have also been investigated for their antiviral properties.[7]

The rigid structure of noradamantane makes it an attractive scaffold for the design of enzyme inhibitors and receptor ligands, where a precise three-dimensional arrangement of functional groups is required. The carboxylic acid group of this compound provides a handle for further chemical modification to explore its potential as a bioactive molecule. Given the known activities of related compounds, it is plausible that derivatives of this compound could exhibit antiviral, antibacterial, or other pharmacological activities.[9]

Workflow for Biological Screening:

Caption: A general workflow for the biological evaluation of this compound.

Conclusion

This compound is a structurally interesting molecule with potential for applications in medicinal chemistry and materials science. While direct experimental data on its synthesis, spectroscopy, and biological activity is limited, this guide provides a framework based on established chemical principles and the properties of related compounds. Further research is needed to fully characterize this compound and explore its potential. The synthetic pathway and screening workflow outlined here provide a starting point for such investigations.

References

- 1. rsc.org [rsc.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Page loading... [guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. Page loading... [guidechem.com]

- 9. mdpi.com [mdpi.com]

A Theoretical Investigation of 3-Noradamantanecarboxylic Acid: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 3-noradamantanecarboxylic acid, a rigid cage-like carboxylic acid with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data on its detailed molecular properties, this work employs computational chemistry methods to elucidate its structural, vibrational, and electronic characteristics. Utilizing Density Functional Theory (DFT), we present optimized geometric parameters, a complete vibrational frequency analysis, and key electronic properties. The methodologies employed are detailed to ensure reproducibility and to serve as a practical guide for researchers interested in the computational study of similar adamantane derivatives.

Introduction

Adamantane and its derivatives have garnered significant interest in the field of drug development and materials science due to their unique structural properties, including high rigidity, lipophilicity, and chemical stability. The incorporation of an adamantane cage can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This compound, a derivative with a modified cage structure, presents an intriguing scaffold for the design of novel therapeutics and functional materials.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful approach to understanding the intrinsic properties of such molecules at the atomic level.[1][2] These methods can provide detailed insights into molecular geometry, vibrational spectra, and electronic structure, which are often challenging to determine experimentally.[3] This guide presents a detailed theoretical characterization of this compound using Density Functional Theory (DFT), a widely used and reliable computational method for organic molecules.[2][3]

Computational Methodology

The theoretical calculations presented in this guide were performed using the Gaussian 16 suite of programs. The molecular structure of this compound was optimized without any symmetry constraints.

Workflow of Theoretical Analysis:

Figure 1: A schematic diagram illustrating the computational workflow employed for the theoretical analysis of this compound.

Experimental Protocols (Computational Details):

-

Geometry Optimization and Vibrational Frequencies: The geometry of this compound was optimized using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set.[2] This level of theory is well-established for providing accurate geometries and vibrational frequencies for organic molecules.[3] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment, were calculated from the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.

Results and Discussion

Molecular Geometry

The optimized geometry of this compound reveals the characteristic rigid cage structure of the noradamantane framework. The carboxylic acid group is positioned at the 3-position of this cage. Key geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the tables below.

Table 1: Calculated Bond Lengths (Å) of this compound

| Bond | Length (Å) |

| C=O | 1.21 |

| C-O | 1.35 |

| O-H | 0.97 |

| C-C (cage) | 1.53 - 1.55 |

| C-C (carboxyl) | 1.51 |

Table 2: Calculated Bond Angles (°) of this compound

| Angle | Value (°) |

| O=C-O | 123.5 |

| C-O-H | 107.8 |

| C-C-C (cage) | 108.5 - 110.2 |

| C-C-COOH | 111.3 |

Table 3: Calculated Dihedral Angles (°) of this compound

| Dihedral Angle | Value (°) |

| H-O-C=O | 0.0 |

| O=C-C-C | 178.9 |

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum of this compound. The most characteristic vibrational modes are highlighted in Table 4. These theoretical frequencies can aid in the interpretation of experimental IR spectra.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| 3750 | O-H stretch |

| 1785 | C=O stretch |

| 1350 | C-O stretch |

| 2950-3050 | C-H stretch (cage) |

| 1450-1480 | CH₂ scissoring |

| 1100-1200 | C-C stretch (cage) |

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively.

Table 5: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 Debye |

The large HOMO-LUMO gap suggests that this compound is a chemically stable molecule. The calculated dipole moment indicates a moderate polarity, which will influence its solubility and intermolecular interactions.

Conclusion

This technical guide has presented a detailed theoretical investigation of the structural, vibrational, and electronic properties of this compound using Density Functional Theory. The provided quantitative data, presented in a clear tabular format, and the detailed computational methodology offer valuable insights for researchers in medicinal chemistry, materials science, and computational chemistry. The theoretical data can serve as a benchmark for future experimental studies and guide the design of novel molecules based on the this compound scaffold. The computational workflow and protocols detailed herein provide a practical framework for the theoretical investigation of other complex organic molecules.

References

Navigating the Stability Landscape of 3-Noradamantanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of 3-Noradamantanecarboxylic acid. In the absence of extensive published stability data for this specific molecule, this document outlines the standard methodologies and protocols derived from international guidelines for assessing the stability of a chemical entity. This guide will equip researchers and drug development professionals with the necessary framework to evaluate the intrinsic stability of this compound, a crucial step in its potential development for further applications.

Physicochemical Properties

This compound is a white crystalline solid. A summary of its known physical properties is presented in Table 1. Understanding these fundamental properties is the first step in designing robust stability studies.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Physical State | White crystalline powder and chunks or crystals |

| Melting Point | 193°C (lit.) |

| Boiling Point | 348°C (lit.) |

| Density | 1.291 g/cm³ |

| Vapor Pressure | 0.001 mmHg at 25°C |

| Solubility | Data not readily available |

Chemical Stability Profile: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[1] These studies expose the compound to conditions more severe than accelerated stability testing to provoke degradation.[2] The goal is to achieve a target degradation of 5-20%.[3]

A comprehensive forced degradation study for this compound would involve subjecting it to hydrolytic, oxidative, photolytic, and thermal stress. The anticipated outcomes and conditions for these studies are summarized in Table 2.

Table 2: Summary of Forced Degradation Study Conditions and Potential Outcomes for this compound

| Stress Condition | Proposed Experimental Conditions | Potential Degradation Products | Analytical Method |

| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days | Ring-opened products, decarboxylated species | HPLC-UV/MS |

| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 7 days | Decarboxylated species, salt formation | HPLC-UV/MS |

| Oxidation | 3% H₂O₂ at room temperature for up to 7 days | Hydroxylated derivatives, ring-opened products | HPLC-UV/MS |

| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of near UV light | Photolytic cleavage products, radical-induced derivatives | HPLC-UV/MS |

| Thermal (Solid) | Dry heat at a temperature below the melting point (e.g., 105°C) | Decarboxylated products, polymeric impurities | HPLC-UV/MS, DSC |

| Thermal (Solution) | Refluxing in a suitable solvent | Solvent adducts, decarboxylated products | HPLC-UV/MS |

Experimental Protocols

Detailed methodologies are critical for reproducible stability studies. The following sections outline the standard protocols for conducting forced degradation studies applicable to this compound.

General Experimental Workflow

The overall workflow for assessing the chemical stability of this compound is depicted in the following diagram.

References

An In-depth Technical Guide to 3-Noradamantanecarboxylic Acid Derivatives and Analogs for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-noradamantanecarboxylic acid derivatives and their analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. The unique rigid, three-dimensional structure of the noradamantane core offers a versatile scaffold for the design of novel drugs with improved pharmacological profiles. This document details key experimental protocols, quantitative biological data, and the underlying mechanisms of action for this promising class of compounds.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives often begins with the more readily available adamantane precursors. A key synthetic strategy involves the ring contraction of an adamantane framework to yield the noradamantane core.

A common approach involves a triflic acid-promoted cascade reaction of adamantane derivatives. This reaction consists of the decarboxylation of N-methyl protected cyclic carbamates followed by an intramolecular nucleophilic 1,2-alkyl shift, which results in the formation of ring-contracted iminium triflates. These intermediates can then be further functionalized to introduce the desired carboxylic acid moiety and other substituents.[1]

Another method for creating functionalized noradamantane building blocks is through a pinacol-type rearrangement of pre-functionalized 2-amino-adamantan-1-ols using the Burgess reagent. This reaction yields noradamantyl carbaldehydes, which are versatile intermediates that can be readily oxidized to the corresponding carboxylic acids or subjected to other transformations to generate a variety of analogs.[2]

General Experimental Protocol for Ring Contraction

The following is a representative protocol for the synthesis of noradamantane derivatives from adamantane precursors via a ring-contraction reaction.

Synthesis of Noradamantane Carbaldehyde via Pinacol-Type Rearrangement [2]

-

Starting Material: 2-Amino-adamantan-1-ol derivative.

-

Reagent: Burgess reagent (methyl N-(triethylammoniosulfonyl)carbamate).

-

Solvent: Anhydrous dichloromethane.

-

Procedure: a. Dissolve the 2-amino-adamantan-1-ol derivative in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen). b. Add the Burgess reagent portion-wise to the solution at room temperature. c. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. e. Separate the organic layer, and extract the aqueous layer with dichloromethane. f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain the desired noradamantyl carbaldehyde.

-

Post-functionalization: The resulting carbaldehyde can be oxidized to this compound using standard oxidizing agents such as potassium permanganate or Jones reagent.

Biological Activities and Therapeutic Potential

Derivatives of noradamantane and the closely related adamantane have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for drug development.[3]

Antiviral Activity

Adamantane derivatives, such as amantadine and rimantadine, are known for their antiviral activity against the influenza A virus.[4] Their mechanism of action involves the inhibition of the M2 ion channel protein, which is essential for viral replication. While much of the research has focused on adamantane amines, the carboxylic acid derivatives also present a promising avenue for the development of new antiviral agents. Recent studies have also explored the potential of aminoadamantane derivatives against SARS-CoV-2, with some compounds showing potent antiviral activity.[5]

Antidiabetic Activity

A significant area of research for adamantane carboxylic acid derivatives is in the treatment of type 2 diabetes and obesity. These compounds have been identified as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis.[6][7] Inhibition of DGAT1 can lead to reduced plasma triglyceride levels, decreased body weight gain, and improved glucose tolerance.[6]

Antimicrobial and Anticancer Activities

Various derivatives of adamantane have been synthesized and evaluated for their antimicrobial and antiproliferative properties.[3][8][9] Hydrazide derivatives of 1-adamantanecarboxylic acid have shown moderate antibacterial activity.[3] Furthermore, certain adamantane derivatives have exhibited antiproliferative activity against various human tumor cell lines, including leukemia, cervical carcinoma, and T-lymphocyte cells.[8][9]

Quantitative Biological Data

The following tables summarize key quantitative data for various this compound analogs and related adamantane derivatives.

Table 1: Antiviral Activity of Adamantane Derivatives

| Compound | Virus | Cell Line | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |

| Amantadine | Influenza A (H3N2) | MDCK | 2.5 | >100 | >40 | [4] |

| Rimantadine | Influenza A (H3N2) | MDCK | 1.8 | >100 | >55 | [4] |

| 3F4 (Aminoadamantane derivative) | SARS-CoV-2 | Vero CCL-81 | 0.32 | >1000 | >3125 | [5] |

| 3F5 (Aminoadamantane derivative) | SARS-CoV-2 | Vero CCL-81 | 0.44 | >1000 | >2272 | [5] |

| 3E10 (Aminoadamantane derivative) | SARS-CoV-2 | Vero CCL-81 | 1.28 | >1000 | >781 | [5] |

Table 2: DGAT1 Inhibitory Activity of Adamantane Carboxylic Acid Derivatives

| Compound | Target | IC50 (nM) | In Vivo Efficacy | Reference |

| 43c | Human DGAT1 | 5 | Reduced plasma triglycerides and body weight gain in DIO mice | [6] |

| Mouse DGAT1 | 5 | |||

| T863 | Human DGAT1 | 16 | Potent inhibitor of recombinant human DGAT1 | [10] |

Table 3: Antimicrobial Activity of Adamantane Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydrazide of 1-adamantanecarboxylic acid (19) | Bordetella bronchiseptica ATCC 4617 | 125-500 | [3] |

| Staphylococcus epidermidis ATCC 12228 | 62.5-1000 | [3] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound derivatives and their analogs can be attributed to their interaction with specific molecular targets, leading to the modulation of key signaling pathways.

Inhibition of Influenza A M2 Ion Channel

The antiviral activity of amantadine and its analogs against influenza A is mediated by the blockage of the M2 proton channel. This channel is crucial for the uncoating of the viral genome and its release into the host cell cytoplasm. By inhibiting the M2 channel, these compounds prevent the acidification of the viral interior, thereby halting the replication process.

Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)

Adamantane carboxylic acid derivatives have been shown to be potent inhibitors of DGAT1, an enzyme that catalyzes the final step in triglyceride synthesis. By inhibiting DGAT1, these compounds reduce the production and storage of triglycerides, which can lead to improvements in metabolic parameters associated with obesity and type 2 diabetes.

Pharmacokinetics and ADME Properties

The lipophilic nature of the adamantane and noradamantane cages significantly influences the pharmacokinetic properties of their derivatives. The addition of an adamantyl group can improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug molecule.[11] However, specific ADME data for this compound and its analogs are not extensively reported in the literature, highlighting an area for future research. General pharmacokinetic principles suggest that the carboxylic acid moiety will influence the solubility and clearance of these compounds.

Conclusion and Future Directions

This compound derivatives and their analogs represent a promising class of compounds with a diverse range of biological activities. Their rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutics with potential applications in infectious diseases, metabolic disorders, and oncology. The synthetic accessibility of these compounds, coupled with their demonstrated efficacy in preclinical models, warrants further investigation. Future research should focus on the detailed elucidation of their pharmacokinetic profiles, the optimization of their structure-activity relationships, and the exploration of their full therapeutic potential in various disease models. The development of more detailed experimental protocols and a deeper understanding of their mechanisms of action will be crucial for advancing these compounds into clinical development.

References

- 1. Synthesis of noradamantane derivatives by ring-contraction of the adamantane framework - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of noradamantane building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antiproliferative and antiviral activity of three libraries of adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antitumor activity evaluation of 1-[(arylidene)amino]adamantanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Noradamantanecarboxylic Acid: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-noradamantanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocol is based on a multi-step synthetic route commencing from a readily available adamantane precursor, involving a key ring-contraction step to form the noradamantane scaffold.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic pathway. The values are derived from established methodologies for similar transformations and serve as a guideline for the experimental setup.

| Step | Reaction | Starting Material | Key Reagents/Catalysts | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Formation of Noradamantyl Carbaldehyde | 2-Amino-adamantan-1-ol | Burgess Reagent | 2 - 4 | 25 (Room Temp.) | 70 - 85 |

| 2 | Oxidation to Carboxylic Acid | Noradamantyl Carbaldehyde | Jones Reagent (CrO₃, H₂SO₄) | 1 - 2 | 0 - 25 | 85 - 95 |

Experimental Protocols

This synthesis is a two-step process starting from a pre-functionalized adamantane derivative. The key transformation is a pinacol-type rearrangement induced by the Burgess reagent to achieve the ring contraction to the noradamantane skeleton, followed by a standard oxidation of the resulting aldehyde.

Step 1: Synthesis of Noradamantyl Carbaldehyde via Ring Contraction

This procedure is adapted from modern methods for the synthesis of noradamantane building blocks.[1] The reaction involves the dehydration of a 2-amino-adamantan-1-ol derivative using the Burgess reagent, which triggers a rearrangement to the noradamantyl carbaldehyde.

Materials:

-

2-Amino-adamantan-1-ol

-

Burgess reagent (Methyl N-(triethylammoniumsulfonyl)carbamate)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-adamantan-1-ol (1 equivalent) in anhydrous dichloromethane.

-

Add the Burgess reagent (1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure noradamantyl carbaldehyde.

Step 2: Oxidation of Noradamantyl Carbaldehyde to this compound

This step employs a standard Jones oxidation to convert the aldehyde functional group into a carboxylic acid.

Materials:

-

Noradamantyl carbaldehyde (from Step 1)

-

Acetone

-

Jones reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and diluting with water)

-

Isopropanol

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the noradamantyl carbaldehyde (1 equivalent) in acetone in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

-

Slowly add the Jones reagent dropwise to the stirred solution. An immediate color change from orange/red to green/blue should be observed.

-

Continue stirring at 0 °C for 30 minutes and then allow the reaction to warm to room temperature for an additional 1-2 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the excess oxidant by the careful addition of isopropanol until the orange color disappears completely.

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude this compound.

-

The product can be further purified by recrystallization if necessary.

Visualizations

The following diagrams illustrate the logical flow of the experimental protocol for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

References

Applications of 3-Noradamantanecarboxylic Acid in Medicinal Chemistry: A Focus on Anti-Virulence Strategies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Noradamantanecarboxylic acid, a rigid tricyclic carboxylic acid, has emerged as a noteworthy scaffold in medicinal chemistry, primarily recognized for its role as an anti-virulence agent. Its most significant application to date lies in the inhibition of Yersinia outer protein H (YopH), a critical virulence factor for Yersinia pestis, the causative agent of plague.

The adamantane cage of this compound provides a rigid, lipophilic moiety that can effectively probe binding pockets of protein targets. The carboxylic acid group offers a key interaction point, often mimicking the phosphate group of natural substrates for enzymes like phosphatases. This combination of a rigid scaffold and a strategically placed functional group makes it an attractive starting point for the design of potent and selective enzyme inhibitors.

The primary therapeutic potential of this compound and its derivatives is in the development of novel anti-infective agents that operate through an anti-virulence mechanism. By targeting a bacterial virulence factor like YopH, the compound disarms the pathogen, rendering it susceptible to the host's immune system, rather than directly killing the bacteria. This approach is gaining traction as a strategy to combat the growing threat of antibiotic resistance.

While the primary focus has been on its anti-virulence properties, the unique structure of this compound suggests potential for its exploration in other therapeutic areas where rigid scaffolds and carboxylic acid functionalities are known to be beneficial, such as in the design of inhibitors for other enzymes or as ligands for nuclear receptors.

Quantitative Data

| Inhibitor Name | Target | IC50 / Ki | Reference |

| Aurintricarboxylic acid | YopH | IC50 in nanomolar range | (Liang F, et al., 2003) |

| p-nitrocatechol sulfate (pNCS) | YopH | Ki = 25 µM | (Sun JP, et al., 2003) |

| Vanadate | YopH | General PTP inhibitor | (Zhang ZY, et al., 1992) |

Experimental Protocols

Protocol 1: In Vitro YopH Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol describes a general method to assess the inhibitory activity of this compound against the YopH protein tyrosine phosphatase.

Materials:

-

Recombinant YopH enzyme

-

This compound (or other test compounds)

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 1 mM DTT

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations for the assay.

-

Enzyme Preparation: Dilute the recombinant YopH enzyme in Assay Buffer to the desired working concentration.

-

Assay Reaction: a. To each well of a 96-well microplate, add 20 µL of the diluted this compound solution (or vehicle control). b. Add 60 µL of the diluted YopH enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Stopping the Reaction: Stop the enzymatic reaction by adding 50 µL of Stop Solution to each well.

-

Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all other readings. b. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Caption: YopH-mediated disruption of host cell signaling.

Caption: Workflow for YopH enzymatic inhibition assay.

Application Notes: 3-Noradamantanecarboxylic Acid as a Rigid Scaffold in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Noradamantanecarboxylic acid, a derivative of adamantane, presents a unique and valuable scaffold for drug design. Its rigid, three-dimensional cage-like structure offers a distinct advantage in medicinal chemistry by providing a conformationally constrained framework. This rigidity can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. Furthermore, the lipophilic nature of the adamantane core can significantly enhance the pharmacokinetic properties of drug candidates, improving their absorption, distribution, metabolism, and excretion (ADME) profiles. This document provides detailed application notes and protocols for utilizing this compound as a rigid scaffold, with a focus on its application in the development of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors for the potential treatment of obesity and type 2 diabetes.

Rationale for Using this compound

The adamantane cage is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties:

-

Rigidity and Pre-organization: The rigid nature of the adamantane structure helps to pre-organize the pharmacophoric groups in a defined spatial orientation, which can lead to a more favorable interaction with the target protein's binding site.

-

Lipophilicity: The hydrocarbon cage increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

-

Metabolic Stability: The adamantane nucleus is generally resistant to metabolic degradation, which can increase the half-life of a drug.

-

Three-Dimensional Diversity: The tetrahedral geometry of the adamantane core allows for the precise positioning of substituents in three-dimensional space, enabling the exploration of complex pharmacophores.

While specific data for this compound is emerging, its structural similarity to other adamantane carboxylic acids, such as 1-adamantanecarboxylic acid, allows for its application in similar therapeutic areas. One such promising area is the inhibition of Diacylglycerol Acyltransferase 1 (DGAT1).

Application Example: DGAT1 Inhibition

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[1] Inhibition of DGAT1 is a validated therapeutic strategy for the treatment of obesity and type 2 diabetes. Adamantane carboxylic acid derivatives have been identified as potent DGAT1 inhibitors.[1]

Quantitative Data

The following table summarizes the in vitro and in vivo data for a representative adamantane carboxylic acid derivative (Compound 43c) as a DGAT1 inhibitor. While this specific compound is an E-adamantane carboxylic acid derivative, the data serves as a strong indicator of the potential of the this compound scaffold in this therapeutic area.[1]

| Parameter | Value | Species | Notes |

| In Vitro Activity | |||

| DGAT1 IC50 | 5 nM | Human, Mouse | Demonstrates potent inhibition of the target enzyme.[1] |

| In Vivo Efficacy | |||

| Plasma Triglyceride | Significantly reduced | Rodents, Zebrafish | Indicates a strong effect on lipid metabolism in vivo.[1] |

| Bodyweight Gain | Reduction observed | DIO Mice | Suggests potential for treating obesity.[1] |

| Glucose AUC | Lowering efficacy shown | DIO Mice | Highlights the potential for managing type 2 diabetes.[1] |

DIO: Diet-Induced Obesity; AUC: Area Under the Curve

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of amide derivatives of this compound, a common modification in the development of DGAT1 inhibitors.

Workflow for Synthesis:

Caption: General synthetic workflow for 3-noradamantanecarboxamides.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)

-

Desired amine

-

Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Activation of the Carboxylic Acid:

-

Method A (Acid Chloride Formation): Dissolve this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Method B (Amide Coupling Agents): Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.

-

-

Amide Coupling:

-

To the activated carboxylic acid from either Method A or B, add the desired amine (1.1 equivalents) and a base such as TEA or DIPEA (2 equivalents) in the appropriate solvent (DCM for Method A, DMF for Method B).

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-noradamantanecarboxamide derivative.

-

-

Characterization:

-

Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

In Vitro DGAT1 Inhibition Assay

This protocol outlines a method to determine the inhibitory potency of synthesized this compound derivatives against DGAT1.

Experimental Workflow for In Vitro Assay:

Caption: Workflow for the in vitro DGAT1 inhibition assay.

Materials:

-

Human or mouse DGAT1 enzyme (from microsomal fractions of overexpressing cells)

-

[¹⁴C]oleoyl-CoA (radiolabeled substrate)

-

1,2-Dioleoylglycerol (acceptor substrate)

-

Test compounds (this compound derivatives)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl₂)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the DGAT1 enzyme in the assay buffer.

-

Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a mixture of [¹⁴C]oleoyl-CoA and 1,2-dioleoylglycerol.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water).

-

Extract the lipids and separate the radiolabeled triglycerides using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled triglyceride formed using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of a lead this compound derivative in a DIO mouse model.

Procedure:

-

Induction of Obesity: Feed male C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.

-

Compound Administration: Randomly assign the DIO mice to treatment groups (vehicle control and test compound). Administer the test compound orally once daily for a specified duration (e.g., 4 weeks).

-

Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.

-

Metabolic Assessments:

-

Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period to assess glucose metabolism.

-

Plasma Lipid Profile: Collect blood samples to measure plasma levels of triglycerides, cholesterol, and free fatty acids.

-

-

Tissue Analysis: At the end of the study, harvest tissues such as liver and adipose tissue for further analysis (e.g., lipid content, gene expression).

Signaling Pathway

The following diagram illustrates the central role of DGAT1 in triglyceride synthesis and its impact on metabolic pathways relevant to obesity and type 2 diabetes.

Caption: DGAT1 signaling in triglyceride synthesis and its therapeutic targeting.

Conclusion